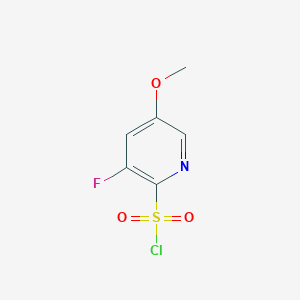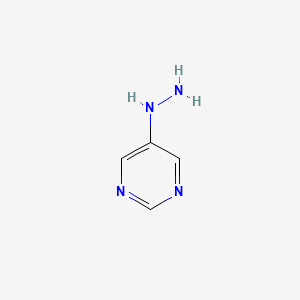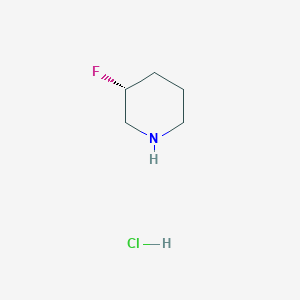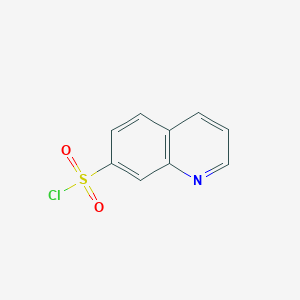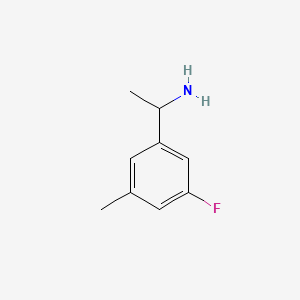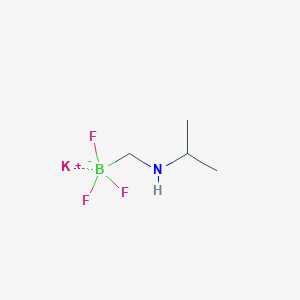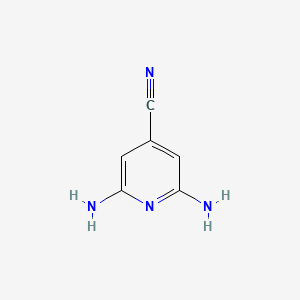![molecular formula C7H11NO B1396192 Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis- CAS No. 96896-09-2](/img/structure/B1396192.png)
Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis-
Overview
Description
“Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis-” is a chemical compound that belongs to the class of organic compounds known as cyclopentapyrroles . It is used in the synthesis of various other compounds .
Synthesis Analysis
The synthesis of “Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis-” involves a series of chemical reactions. For instance, it serves as a key starting material in the production of gliclazide, a second-generation sulfonylurea medication used to treat type 2 diabetes.Molecular Structure Analysis
The molecular structure of “Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis-” consists of a cyclopentapyrrole core with additional functional groups attached. The exact structure can vary depending on the specific compound .Chemical Reactions Analysis
“Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis-” undergoes a series of chemical reactions to form the core structure of gliclazide, which helps regulate blood sugar levels by stimulating the release of insulin from the pancreas.Physical And Chemical Properties Analysis
The physical and chemical properties of “Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis-” include a molecular weight of 126.200, a density of 1.0±0.1 g/cm3, a boiling point of 188.0±9.0 °C at 760 mmHg, and a flash point of 73.2±6.7 °C .Scientific Research Applications
Chemical Transformations and Synthesis
Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis- has been studied for its potential in various chemical transformations. For instance, experimental antiulcer drugs have been developed involving transformations of cyclopenta[c]pyrroles, which show unique chemical behavior under different conditions (Bell et al., 1977). Additionally, the synthesis of cyclopenta[b]pyrroles through rhodium(III)-catalyzed oxidative annulative coupling indicates a method for quick and straightforward access to these compounds, which are significant in synthetic and pharmaceutical chemistry (Du et al., 2013).
Polymer and Material Science
In polymer and material science, N-Hexyl-cyclopenta[c]pyrrole has been electrochemically and chemically polymerized into a novel 1,3,4-alkyl-substituted polypyrrole. This polymer, characterized by various spectroscopic techniques, has demonstrated solubility in organic solvents and redox conductivity, suggesting potential applications in electronic materials (Zotti et al., 2004).
Medicinal Chemistry and Drug Development
Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis- and its derivatives have been explored in medicinal chemistry. A study described the synthesis of constrained bicyclic analogues of pyrrolidine azasugars, incorporating cyclopenta[b]pyrrole structures. These compounds are of interest as transition state analog inhibitors, highlighting their potential in drug development (Sun et al., 2005).
Theoretical Studies and Predictive Modeling
Theoretical prediction of the properties of cyclopenta[b]pyrrol-2-one derivatives has been conducted to understand their electronic and structural features. Studies utilizing density functional theory (DFT) and time-dependent DFT have provided insights into the molecular frontier orbital energy levels, UV–Vis spectra, and fluorescence properties of these compounds (Xu et al., 2020).
Synthetic Chemistry and Novel Reaction Pathways
The synthesis of cyclopenta[b]pyrroles through reactions involving triazines and cyclobutanone demonstrates the versatility of these compounds in synthetic chemistry. The reaction pathways and mechanistic studies have broadened the understanding of novel [4 + 2] cycloaddition/cycloreversion/ring rearrangement reactions (Ye et al., 2010).
properties
IUPAC Name |
(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-1-5-3-8-4-6(5)2-7/h5-6,8H,1-4H2/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSFPEFHACEZSM-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC[C@@H]2CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis- | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

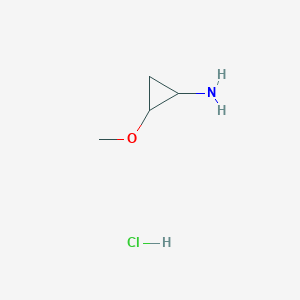
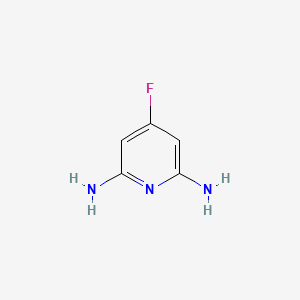
![(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B1396111.png)
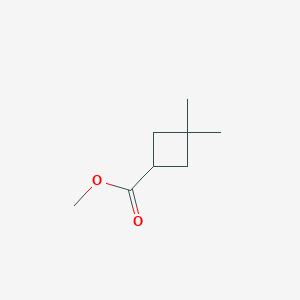
![Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate](/img/structure/B1396117.png)
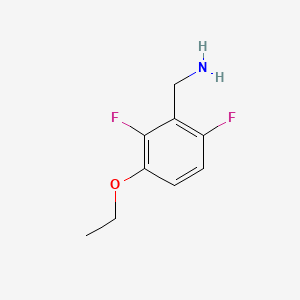
![2-Thia-6-azaspiro[3.3]heptane](/img/structure/B1396121.png)
